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Compound of Interest

Compound Name: AQ148

Cat. No.: B1667581 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of AQ148, a competitive inhibitor

of Human Immunodeficiency Virus Type 1 (HIV-1) protease. It details the molecule's

mechanism of action, summarizes its inhibitory activity, outlines relevant experimental

protocols, and visualizes its role in virology.

Introduction to AQ148
AQ148 is a synthetic, tetrapeptide isostere that functions as a potent, competitive inhibitor of

the HIV-1 aspartic protease (PR).[1][2][3] It represents a novel class of transition-state

analogues characterized by the incorporation of an aminimide peptide isostere, a unique

chemical scaffold with favorable biological properties.[1][4][5] The primary target of AQ148, the

HIV-1 protease, is an enzyme critical for the viral life cycle, as it cleaves newly synthesized Gag

and Gag-Pol polyproteins into their functional protein and enzyme components.[6] Inhibition of

this enzyme prevents the production of mature, infectious virions.

Mechanism of Action
As a transition-state analogue, AQ148 mimics the tetrahedral intermediate of the peptide bond

hydrolysis reaction catalyzed by HIV-1 protease. It binds tightly to the enzyme's active site, a

C2-symmetric pocket that accommodates the peptide substrate. By competitively occupying

this active site, AQ148 blocks the access of the natural Gag and Gag-Pol polyprotein

substrates, thereby preventing their cleavage.[1][2] This arrest of polyprotein processing results
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in the assembly of immature, non-infectious viral particles, thus halting the spread of the

infection.[6] A three-dimensional crystal structure of AQ148 complexed with HIV-1 protease has

been resolved, providing detailed insights into the specific molecular interactions that

determine its binding affinity and inhibitory potency.[1][2][3]
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Caption: Mechanism of AQ148 action on the HIV-1 life cycle.

Quantitative Inhibitory Activity
The antiviral activity of AQ148 has been quantified through various enzymatic and cell-based

assays. The data highlight its potency against HIV-1 protease and its broader activity against

related retroviral proteases.

Table 1: Enzymatic Inhibition Constants
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Parameter Target Enzyme Value Reference

Ki HIV-1 Protease 137 nM [1][2][3]

Ki (Inhibition constant) represents the concentration required to produce half-maximum

inhibition.

Table 2: In Vitro Antiviral Efficacy

Parameter
Target Virus
Protease

Value (µM) Reference

IC50 HIV-1 1.5 µM [6]

IC50 HIV-2 3.4 µM [6]

IC50 SIV 5.0 µM [6]

IC50 (Half-maximal inhibitory concentration) measures the potency of a substance in inhibiting

a specific biological or biochemical function.

Experimental Protocols
The characterization of AQ148 involves standard methodologies in enzymology and virology.

The following are detailed descriptions of the likely protocols used to obtain the cited data.

4.1 HIV-1 Protease Inhibition Assay (Ki Determination)

This enzymatic assay is designed to measure the competitive inhibition constant (Ki) of a

compound against purified HIV-1 protease.

Reagents & Materials: Recombinant HIV-1 protease, a fluorogenic peptide substrate (e.g.,

based on a known cleavage site in the Gag polyprotein), assay buffer (e.g., 50 mM MES, pH

6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT), AQ148 stock solution in DMSO, 96-well

microplates, and a fluorescence plate reader.

Procedure:
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1. A dilution series of AQ148 is prepared in the assay buffer.

2. Fixed concentrations of the fluorogenic substrate and HIV-1 protease are added to the

wells of the microplate.

3. The inhibitor dilutions (or DMSO as a vehicle control) are added to the respective wells.

4. The reaction is initiated and incubated at 37°C.

5. The increase in fluorescence, resulting from the cleavage of the substrate, is measured

kinetically over time using a plate reader (e.g., Excitation/Emission wavelengths of

340/490 nm).

Data Analysis: The initial reaction velocities (rates of fluorescence increase) are calculated

for each inhibitor concentration. The Ki value is determined by fitting the data to the

Michaelis-Menten equation for competitive inhibition, typically using non-linear regression

analysis software.

4.2 Cell-Based Antiviral Assay (IC50 Determination)

This assay quantifies the ability of AQ148 to inhibit viral replication in a cell culture model.

Reagents & Materials: A susceptible T-lymphocyte cell line (e.g., MT-4 or CEM-SS), a

laboratory-adapted strain of HIV-1 (e.g., HIV-1NL4-3), cell culture medium (e.g., RPMI-1640

with 10% FBS), AQ148 stock solution, 96-well cell culture plates, and a method to quantify

viral replication (e.g., p24 antigen ELISA kit or a reverse transcriptase activity assay).

Procedure:

1. Cells are seeded into the wells of a 96-well plate.

2. A serial dilution of AQ148 is prepared and added to the cells.

3. A predetermined amount of HIV-1 virus stock is added to infect the cells. Control wells

include uninfected cells and infected cells without any inhibitor.

4. The plates are incubated for a period that allows for multiple rounds of viral replication

(e.g., 4-5 days) at 37°C in a CO2 incubator.
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5. After incubation, the cell supernatant is collected.

6. The amount of viral replication is quantified by measuring the concentration of the HIV-1

p24 capsid protein in the supernatant using an ELISA kit.

Data Analysis: The p24 concentrations are plotted against the corresponding concentrations

of AQ148. A dose-response curve is generated using non-linear regression (e.g., a four-

parameter logistic model) to calculate the IC50 value.
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Caption: Standard experimental workflows for inhibitor characterization.

Conclusion and Future Directions
AQ148 is a well-characterized inhibitor of HIV-1 protease with demonstrated potency at both

the enzymatic and cellular levels. Its unique aminimide scaffold provides a valuable platform for

structure-based drug design. The detailed structural and functional data available for AQ148
can inform the development of next-generation protease inhibitors with improved potency,

pharmacokinetic properties, and resistance profiles. Further research could focus on optimizing

the tetrapeptide isostere structure to enhance its activity against drug-resistant HIV variants

and exploring its potential efficacy in combination with other antiretroviral agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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